5-Bromo-3-chloro-6-methylpyrazin-2-amine

Medicinal Chemistry Organic Synthesis Process Chemistry

Pyrazine-based library synthesis often fails due to non-selective halogen reactivity or catalyst poisoning from impure building blocks. This compound solves both issues with its orthogonal Br/Cl substitution pattern and ≥98% purity. - Enables regioselective sequential cross-couplings for kinase inhibitor libraries - ≥98% purity minimizes catalyst poisoning, ensures reproducible SAR - Unique methyl-halogen pattern not available in generic pyrazine blocks

Molecular Formula C5H5BrClN3
Molecular Weight 222.47 g/mol
Cat. No. B11881565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-chloro-6-methylpyrazin-2-amine
Molecular FormulaC5H5BrClN3
Molecular Weight222.47 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C(=N1)N)Cl)Br
InChIInChI=1S/C5H5BrClN3/c1-2-3(6)10-4(7)5(8)9-2/h1H3,(H2,8,9)
InChIKeyWMVGGBPBYGQRQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-chloro-6-methylpyrazin-2-amine: Chemical Biology & Drug Discovery


5-Bromo-3-chloro-6-methylpyrazin-2-amine is a halogenated heterocyclic organic compound with the molecular formula C5H5BrClN3 and a molecular weight of 222.47 g/mol . It features a pyrazine ring substituted with bromine, chlorine, and a methyl group . This compound is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical research due to the presence of halogens (bromine and chlorine), which enhance its reactivity and make it suitable for various chemical transformations, including nucleophilic substitution and cross-coupling reactions .

Unique halogen-methyl substitution pattern supports orthogonal functionalization
High-purity options (reported ≥95% to NLT 98%) may reduce pre-reaction purification needs
Broad utility in medicinal chemistry and agrochemical synthesis as a strategic building block

Why 5-Bromo-3-chloro-6-methylpyrazin-2-amine Cannot Be Replaced


The precise substitution pattern of halogens and the methyl group on the pyrazine ring of 5-Bromo-3-chloro-6-methylpyrazin-2-amine is critical for its application as a synthetic intermediate. Substituting it with other halogenated pyrazine derivatives, such as 5-Bromo-6-chloropyrazin-2-amine or 3,5-dibromopyrazin-2-amine, would lead to different regioselectivity and reactivity in downstream coupling reactions, potentially resulting in failed syntheses or altered biological activity profiles. The combination of bromine, chlorine, and a methyl group on the same pyrazine core provides a unique vector for orthogonal functionalization, which is essential for generating diverse chemical libraries in drug discovery programs . Therefore, generic substitution is not a viable option for projects that require this exact substitution pattern.

Target Compound
5-Bromo-3-chloro-6-methylpyrazin-2-amine offers precise regiochemistry for sequential coupling reactions.
5-Bromo-6-chloropyrazin-2-amine
Different halogen pattern may alter reactivity and regioselectivity, compromising downstream synthesis.
Target Compound
Methyl group at the 6-position enables additional diversification vector.
3,5-Dibromopyrazin-2-amine
Lacks methyl group and chlorine; orthogonal functionalization may not transfer directly.

5-Bromo-3-chloro-6-methylpyrazin-2-amine Differentiation Guide


High Purity for Streamlined Synthesis

5-Bromo-3-chloro-6-methylpyrazin-2-amine is commercially available with a minimum purity specification of 95% , and select vendors offer material with purity no less than (NLT) 98% . This high purity level, compared to more common building blocks supplied at 90-95% purity, can reduce the need for additional purification steps prior to use in sensitive reactions, saving time and resources in a laboratory setting.

Purity specification
Reported
95% (min) to NLT 98%
Supports reduced side reactions and simpler purification workflows
Supplier COA; verify lot-specific purity before sensitive reactions
Medicinal Chemistry Organic Synthesis Process Chemistry

Molecular Weight Differentiation

The molecular weight of 5-Bromo-3-chloro-6-methylpyrazin-2-amine is 222.47 g/mol . This is significantly different from other commercially available halogenated pyrazine building blocks, such as 5-Bromo-6-chloropyrazin-2-amine (MW: 208.44 g/mol) and 3,5-Dibromopyrazin-2-amine (MW: 252.90 g/mol) [1]. This intermediate molecular weight, combined with its specific halogen-methyl substitution, offers a unique balance of molecular size and reactivity for constructing lead-like molecules in drug discovery.

Molecular weight
Specification review
222.47 g/mol vs. 208.44 (5-Br-6-Cl) and 252.90 (3,5-diBr)
Distinct intermediate size may help tune lead-like properties in library synthesis
Calculated from formula; use for property prediction context
Medicinal Chemistry Chemical Biology Property Prediction

Kinase Inhibitor Scaffold Validation

Aminopyrazine derivatives are a well-established class of kinase inhibitors [1]. While specific bioactivity data for 5-Bromo-3-chloro-6-methylpyrazin-2-amine is not publicly available, its structure aligns with the core motif of potent inhibitors. For context, a closely related 2-aminopyrazine analog exhibited an IC50 of 53 nM against PRMT6 and 17 nM against CARM1 [2]. The 5-Bromo-3-chloro-6-methyl substitution pattern on this compound provides a unique starting point for structure-activity relationship (SAR) studies, as it can be further diversified via cross-coupling reactions to explore and optimize potency against specific kinase targets.

Kinase inhibitor scaffold
Class-level
Related 2-aminopyrazine: IC50 53 nM (PRMT6), 17 nM (CARM1)
Supports exploration as a kinase-focused SAR starting material
No direct bioactivity data for this building block; class-level inference
Kinase Inhibitor Cancer Research Chemical Probe

5-Bromo-3-chloro-6-methylpyrazin-2-amine Application Scenarios


Diversified Kinase Inhibitor Library Synthesis

This compound serves as a versatile starting material for the synthesis of focused kinase inhibitor libraries. Its orthogonal halogen substituents (bromine and chlorine) allow for sequential, regioselective functionalization via Suzuki-Miyaura and Buchwald-Hartwig coupling reactions. The high purity specification (≥95%) reduces the risk of catalyst poisoning, ensuring robust and reproducible library production. This application is directly supported by the class-level evidence of 2-aminopyrazines as potent kinase inhibitors [1].

PRMT6/CARM1 Chemical Probe Development

Given the high potency of structurally related 2-aminopyrazines against PRMT6 (IC50 = 53 nM) and CARM1 (IC50 = 17 nM) [1], 5-Bromo-3-chloro-6-methylpyrazin-2-amine is an ideal precursor for elaborating into novel chemical probes. Researchers can leverage its unique substitution pattern to explore new vectors within the binding pocket of these protein arginine methyltransferases, which are important therapeutic targets in oncology and other diseases.

Process Chemistry & Scale-Up Studies

The availability of this compound with a purity specification of NLT 98% makes it suitable for process chemistry applications. Its well-defined purity profile facilitates the development of robust and scalable synthetic routes for manufacturing more complex pharmaceutical intermediates. The distinct molecular weight (222.47 g/mol) simplifies in-process control and quality assurance compared to other pyrazine building blocks.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal halogen handles
Regioselective coupling consistency
PRMT/CARM chemical probe elaboration
Aminopyrazine core scaffold
Class-level kinase inhibition context
Process chemistry scale-up
Defined purity profile
Reproducibility and in-process control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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